4-bromo-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
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Overview
Description
4-bromo-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is a chemical compound that belongs to the class of oxadiazole derivatives
Preparation Methods
The synthesis of 4-bromo-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the reaction of 4-bromobenzoyl chloride with 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Chemical Reactions Analysis
4-bromo-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzamide moiety can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced using common reagents like potassium permanganate or sodium borohydride, respectively.
Coupling Reactions: It can participate in coupling reactions with aryl halides or boronic acids in the presence of palladium catalysts to form biaryl compounds.
Scientific Research Applications
Medicinal Chemistry: It has shown promising activity as an antimicrobial and anticancer agent.
Materials Science: It has been explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 4-bromo-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets in cells. In the case of its antimicrobial activity, the compound is believed to inhibit the synthesis of bacterial cell walls by targeting key enzymes involved in the process. For its anticancer activity, it is thought to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
4-bromo-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide can be compared with other oxadiazole derivatives, such as:
5-bromo-N-(4-chlorophenyl)-2-(2-propynyloxy)benzamide: This compound has similar structural features but differs in its substituents, leading to variations in its biological activity.
2-bromo-N-(4-chlorophenyl)-N-hydroxybenzamide: Another related compound with different functional groups, which can result in distinct chemical reactivity and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical and biological properties.
Biological Activity
4-bromo-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in various fields such as antimicrobial and anticancer therapies.
Synthesis
The synthesis of this compound typically involves the reaction of 4-bromobenzoyl chloride with 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-amine. The reaction is performed in the presence of a base like triethylamine in an organic solvent such as dichloromethane. The resulting product is purified through recrystallization or column chromatography.
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. It has shown effectiveness against various bacterial strains, including:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | < 12.5 μg/mL |
Escherichia coli | 10 μg/mL |
Salmonella typhi | Moderate activity |
Bacillus subtilis | Strong activity |
These findings suggest that the compound may inhibit bacterial cell wall synthesis by targeting key enzymes involved in the process .
Anticancer Activity
In addition to its antimicrobial effects, the compound has been evaluated for anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways. The exact molecular targets remain under investigation, but its potential as an anticancer agent is supported by various studies showing its ability to inhibit tumor growth .
The mechanism of action for this compound involves several pathways:
- Antimicrobial Action : Inhibition of bacterial cell wall synthesis.
- Anticancer Action : Induction of apoptosis through modulation of apoptotic signaling pathways.
- Enzyme Inhibition : Potential inhibition of enzymes such as acetylcholinesterase and urease .
Case Studies
Several studies have documented the biological activity of oxadiazole derivatives similar to this compound:
- Study on Antibacterial Activity : A study evaluated multiple oxadiazole derivatives for their antibacterial efficacy. Compounds demonstrated MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus, indicating strong antibacterial potential .
- Anticancer Evaluation : Another research effort focused on the anticancer properties of oxadiazole derivatives. The derivatives showed significant cytotoxicity against various cancer cell lines with IC50 values comparable to established chemotherapeutics .
Applications
The biological activities of this compound suggest potential applications in:
- Medicinal Chemistry : Development of new antibiotics and anticancer agents.
- Agriculture : Potential use as a pesticide due to its ability to inhibit plant pathogens.
- Materials Science : Exploration in organic electronic materials such as OLEDs and OPVs.
Properties
IUPAC Name |
4-bromo-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrClN3O2/c16-11-5-1-9(2-6-11)13(21)18-15-20-19-14(22-15)10-3-7-12(17)8-4-10/h1-8H,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJFRELQSPDIGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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